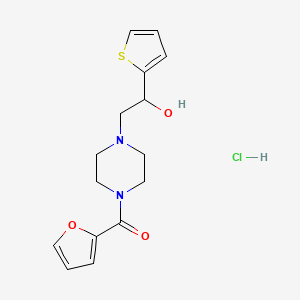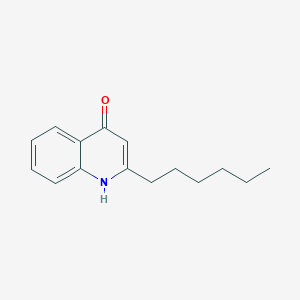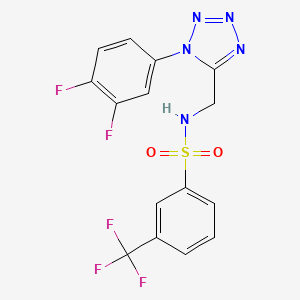![molecular formula C21H22N4O4 B2447075 3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921497-77-0](/img/structure/B2447075.png)
3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrido[2,3-d]pyrimidine-2,4-dione ring . These types of structures are often found in heterocyclic compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring attached to a pyrido[2,3-d]pyrimidine-2,4-dione ring . The exact structure would depend on the positions of the various substituents and the configuration of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The indoline ring and the pyrido[2,3-d]pyrimidine-2,4-dione ring could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Synthetic Pathways and Chemical Properties
- The compound has been synthesized through reactions involving methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, showcasing a pathway to produce polycyclic meridianin analogues with uracil structural units. This synthesis demonstrates a facile entry into new families of compounds with potential biological activities (Časar et al., 2005).
- Research into pyrimidine-phthalimide derivatives reveals the compound's role in the design and synthesis of photophysical properties and its application in pH-sensing. The work focuses on the donor–π–acceptor (D–π–A) design principle, highlighting its potential in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).
- Another study focuses on the facile construction of substituted pyrimido[4,5-d]pyrimidones, transforming enaminouracil into diverse pyrimidine derivatives. This synthesis route emphasizes the compound's versatility in generating a variety of structurally diverse molecules (Hamama et al., 2012).
Applications in Biological Research and Material Science
- The compound has been investigated for its herbicidal activity, specifically as protoporphyrinogen oxidase inhibitors. Novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized, showing significant herbicidal activities and potential applicability in agriculture (Wang et al., 2017).
- Fluorescent pyrimidopyrimidoindole nucleosides, related to the compound, have been studied for their photophysical characterizations and potential as fluorescent structural probes for nucleic acids. This research highlights the importance of substituent effects on fluorescent intensity and solvatochromism, contributing to the development of new fluorescent markers (Mizuta et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors . This compound inhibits the activation of these pathways, thereby disrupting the normal functioning of the receptors .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in several signal transduction pathways . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . The inhibition of FGFRs by the compound results in the disruption of these pathways, affecting downstream effects such as cell proliferation and migration .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . These effects contribute to its potential as a therapeutic agent in cancer treatment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-12-29-16-8-10-22-19-18(16)20(27)25(21(28)23(19)2)13-17(26)24-11-9-14-6-4-5-7-15(14)24/h4-8,10H,3,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWCKVJURXJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2446992.png)
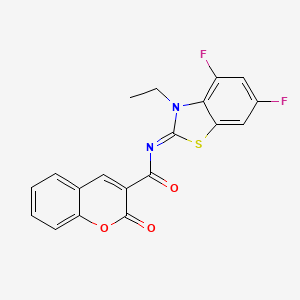
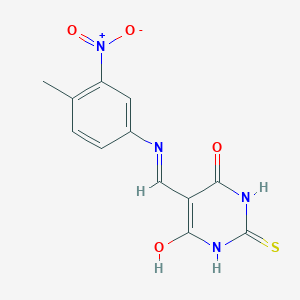
![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)
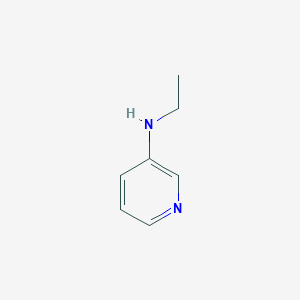

![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)
![[Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane](/img/structure/B2447008.png)
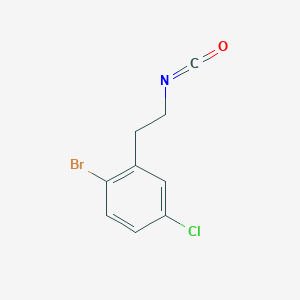
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)
